An In-depth Technical Guide to Methyltetrazine-SS-PEG4-Biotin: A Cleavable Bioorthogonal Linker for Advanced Research
An In-depth Technical Guide to Methyltetrazine-SS-PEG4-Biotin: A Cleavable Bioorthogonal Linker for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Methyltetrazine-SS-PEG4-Biotin. This versatile reagent integrates the highly efficient inverse-electron-demand Diels-Alder (iEDDA) click chemistry with a cleavable disulfide linker, enabling advanced applications in bioconjugation, drug delivery, and proteomics.
Core Principles and Chemical Structure
Methyltetrazine-SS-PEG4-Biotin is a multi-functional molecule designed for bioorthogonal labeling and reversible bioconjugation. Its structure consists of three key components:
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Methyltetrazine moiety: This group participates in a rapid and highly specific iEDDA reaction with a trans-cyclooctene (B1233481) (TCO) group.[1][2] This bioorthogonal reaction is notable for its exceptional kinetics and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a copper catalyst.[2][3]
-
Cleavable Disulfide (SS) Bond: A disulfide bridge is incorporated into the linker, allowing for the cleavage of the conjugated molecule from the biotin (B1667282) tag under reducing conditions.[2] This feature is critical for applications requiring the release of the target molecule, such as in affinity purification or drug delivery systems.[1]
-
PEG4 Spacer: A tetraethylene glycol (PEG) spacer enhances the water solubility of the molecule and reduces steric hindrance, facilitating efficient binding and minimizing aggregation of labeled biomolecules.[3]
-
Biotin Moiety: This provides a high-affinity binding handle for streptavidin or avidin, enabling detection, purification, and enrichment of labeled molecules.[4]
The combination of these features makes Methyltetrazine-SS-PEG4-Biotin a powerful tool for a wide range of biological research and drug development applications.[5][6]
Chemical Structure:
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for Methyltetrazine-SS-PEG4-Biotin and its reactivity.
Table 1: Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₃₆H₅₅N₉O₈S₃ | [2] |
| Molecular Weight | 838.08 g/mol | [2] |
| Purity | >90% | [2] |
| Appearance | Red oil | [2] |
| Solubility | DCM, acetonitrile, DMF, DMSO | [2] |
| Storage Conditions | -20°C, protect from light and moisture | [2] |
Table 2: Reaction Kinetics and Cleavage Conditions
| Parameter | Value | Conditions | References |
| iEDDA Reaction Rate Constant (k) | > 800 M⁻¹s⁻¹ | Reaction with TCO | [7] |
| Disulfide Bond Cleavage | 50 mM DTT | 2 hours at room temperature or 30 minutes at 50°C | [1] |
| Disulfide Bond Cleavage | 5-20 mM TCEP | 30-60 minutes at 37°C | [2][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Methyltetrazine-SS-PEG4-Biotin.
General Protocol for Bioconjugation to a TCO-modified Protein
This protocol describes the labeling of a protein that has been previously functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-SS-PEG4-Biotin
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis tubing for purification
Procedure:
-
Reagent Preparation: Prepare a stock solution of Methyltetrazine-SS-PEG4-Biotin in anhydrous DMSO or DMF (e.g., 10 mM).
-
Reaction Setup: To the TCO-modified protein solution (e.g., 1 mg/mL in PBS), add a 2-5 molar excess of the Methyltetrazine-SS-PEG4-Biotin stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking. The reaction progress can be monitored by the disappearance of the pink color of the tetrazine.
-
Purification: Remove the excess, unreacted Methyltetrazine-SS-PEG4-Biotin using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Storage: Store the biotinylated protein under conditions optimal for its stability.
Protocol for Labeling Cell Surface Proteins
This protocol outlines the labeling of live cells that have been metabolically engineered to express TCO-containing glycans on their surface.
Materials:
-
Cells expressing TCO-modified surface proteins
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methyltetrazine-SS-PEG4-Biotin stock solution in DMSO
-
Fluorescently labeled streptavidin for detection (optional)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any media components.
-
Labeling: Resuspend the cells in PBS containing the desired final concentration of Methyltetrazine-SS-PEG4-Biotin (e.g., 50 µM). Incubate for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted reagent.
-
Analysis: The biotinylated cells can be lysed for subsequent affinity purification or analyzed by flow cytometry or fluorescence microscopy after staining with a fluorescently labeled streptavidin.
Protocol for Cleavage of the Disulfide Bond and Elution from Streptavidin Beads
This protocol describes the release of a biotinylated protein from streptavidin-coated beads.
Materials:
-
Biotinylated protein captured on streptavidin-coated magnetic or agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer containing a reducing agent (DTT or TCEP)
Procedure:
-
Bead Washing: Wash the streptavidin beads with the captured biotinylated protein three times with wash buffer to remove non-specifically bound proteins.
-
Elution with DTT:
-
Prepare a fresh elution buffer containing 50 mM DTT in a suitable buffer (e.g., PBS, pH 7.5-8.0).
-
Add the elution buffer to the beads and incubate for 30 minutes at 50°C or 2 hours at room temperature with gentle mixing.
-
-
Elution with TCEP:
-
Prepare an elution buffer containing 20 mM TCEP in a suitable buffer (e.g., PBS, pH 7.5).
-
Add the elution buffer to the beads and incubate for 30-60 minutes at 37°C with gentle mixing.
-
-
Collection of Eluate: Separate the beads from the supernatant (eluate) using a magnet or by centrifugation. The eluate contains the released protein.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships involving Methyltetrazine-SS-PEG4-Biotin.
Caption: Experimental workflow for protein labeling, affinity purification, and release.
Caption: Workflow for live-cell labeling and subsequent proteomic analysis.
Caption: Logical relationship between the chemical moieties and their functions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. conju-probe.com [conju-probe.com]
- 3. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Biotin-PEG4-methyltetrazine, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 5. Methyltetrazine-SS-PEG4-Biotin - Creative Biolabs [creative-biolabs.com]
- 6. targetmol.cn [targetmol.cn]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
